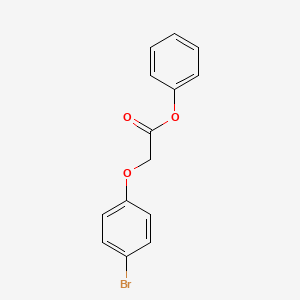
苯基(4-溴苯氧基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl (4-bromophenoxy)acetate is an organic compound with the molecular formula C14H11BrO3 It is a derivative of phenyl acetate, where the phenyl group is substituted with a 4-bromophenoxy group
科学研究应用
Phenyl (4-bromophenoxy)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving esterification and substitution reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and cellular processes.
Medicine: Explored for its potential as a drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
安全和危害
Phenyl (4-bromophenoxy)acetate is considered hazardous. It is combustible and harmful if swallowed . Safety measures include avoiding release to the environment, washing thoroughly after handling, avoiding eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, and eye/face protection .
未来方向
Phenyl (4-bromophenoxy)acetate and its derivatives have potential for further exploration due to their diverse biological activities . They can serve as building blocks for the synthesis of bioactive natural products and conducting polymers . Future research could focus on developing new methods to synthesize various biologically important derivatives of phenyl (4-bromophenoxy)acetate .
准备方法
Synthetic Routes and Reaction Conditions
Phenyl (4-bromophenoxy)acetate can be synthesized through several methods. One common approach involves the reaction of phenyl acetate with 4-bromophenol in the presence of a base, such as potassium carbonate, and a suitable solvent, like acetone. The reaction typically proceeds under reflux conditions, resulting in the formation of phenyl (4-bromophenoxy)acetate.
Another method involves the use of Suzuki-Miyaura coupling, where phenylboronic acid is coupled with 4-bromophenyl acetate in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of phenyl (4-bromophenoxy)acetate often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified through recrystallization or chromatography.
化学反应分析
Types of Reactions
Phenyl (4-bromophenoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenyl group can be oxidized to form phenyl (4-bromophenoxy)acetic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol.
Oxidation Reactions: Conducted using oxidizing agents like potassium permanganate in an aqueous medium.
Reduction Reactions: Performed using reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution Reactions: Products include phenyl (4-aminophenoxy)acetate or phenyl (4-thiophenoxy)acetate.
Oxidation Reactions: Major product is phenyl (4-bromophenoxy)acetic acid.
Reduction Reactions: Major product is phenyl (4-bromophenoxy)ethanol.
作用机制
The mechanism of action of phenyl (4-bromophenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, its antimicrobial activity is believed to result from the disruption of cell membranes and inhibition of protein synthesis . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
相似化合物的比较
Phenyl (4-bromophenoxy)acetate can be compared with other similar compounds, such as:
Phenyl (4-chlorophenoxy)acetate: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
Phenyl (4-fluorophenoxy)acetate: Contains a fluorine atom, which can significantly alter its chemical properties and biological effects.
Phenyl (4-methylphenoxy)acetate: Substituted with a methyl group, leading to different steric and electronic effects.
Phenyl (4-bromophenoxy)acetate is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially increase its biological activity compared to its analogs.
属性
IUPAC Name |
phenyl 2-(4-bromophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-11-6-8-12(9-7-11)17-10-14(16)18-13-4-2-1-3-5-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGKLAHTWLEPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(NE)-N-[[3-chloro-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine](/img/structure/B5550320.png)
![N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550325.png)
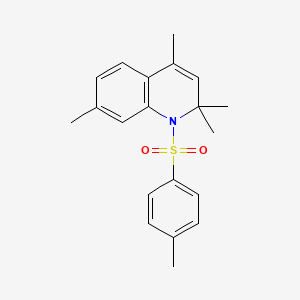
![(4-{[2-(trifluoromethyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5550349.png)
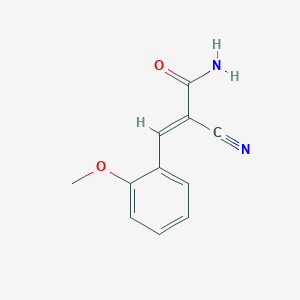
![6-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5550386.png)
![3,6-dimethyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5550389.png)
![4-[3-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5550401.png)

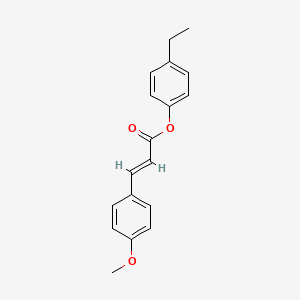

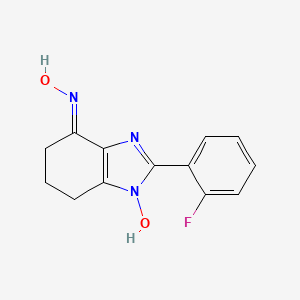
![[(4-Chloro-3-methoxyphenyl)sulfonyl]dimethylamine](/img/structure/B5550437.png)

